Bienvenue dans la boutique en ligne BenchChem!

2-[(4-Aminophenyl)methyl]butanoic acid

Medicinal Chemistry Building Block Selection SAR Studies

Select 2-[(4-Aminophenyl)methyl]butanoic acid for lipid-lowering programs where head-to-head superiority over Bezafibrate and Clofibrate is documented. The benzylic methylene spacer provides a distinct amide vector inaccessible to 2-(4-aminophenyl)butyric acid analogs, enabling patent-differentiated libraries and qualified impurity reference standards. Combines primary aromatic amine and free carboxylic acid in a single MW 193.24 scaffold.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 103893-69-2
Cat. No. B2545397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Aminophenyl)methyl]butanoic acid
CAS103893-69-2
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCCC(CC1=CC=C(C=C1)N)C(=O)O
InChIInChI=1S/C11H15NO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7,12H2,1H3,(H,13,14)
InChIKeyFUKUXANCTILXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Aminophenyl)methyl]butanoic acid (CAS 103893-69-2): Structural Identity, Physicochemical Profile, and Research-Grade Sourcing


2-[(4-Aminophenyl)methyl]butanoic acid (CAS 103893-69-2), also referred to as 2-(p-aminobenzyl)butyric acid, is a branched aryl-alkyl carboxylic acid with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol [1]. It consists of a butanoic acid backbone substituted at the 2-position with a 4-aminophenylmethyl (p-aminobenzyl) group, distinguishing it from simpler phenyl-substituted butanoic acid analogs by an additional methylene spacer . This compound is primarily recognized as a versatile small-molecule scaffold and a key synthetic intermediate for pharmacologically active amide derivatives with documented hypolipidemic and hypocholesterolemic activity [2].

Why 2-[(4-Aminophenyl)methyl]butanoic acid Cannot Be Replaced by Common In-Class Analogs in Pharmacologically Relevant Synthesis


Substituting 2-[(4-aminophenyl)methyl]butanoic acid with structurally similar compounds such as 2-(4-aminophenyl)butanoic acid (CAS 29644-97-1) or 4-(4-aminophenyl)butanoic acid (CAS 15118-60-2) fundamentally alters the spatial geometry, lipophilicity, and amine reactivity of the building block . The benzylic methylene spacer in the target compound increases the distance between the aromatic amine and the carboxylic acid, which directly impacts the steric and electronic environment during amidation and subsequent pharmacophore presentation [1]. Patent evidence demonstrates that the 2-(p-aminobenzyl) scaffold is indispensable for generating derivatives with hypolipidemic activity superior to Bezafibrate and Clofibrate, as the corresponding phenyl-analog derivatives lacking this spacer have not been reported with comparable efficacy [2].

Quantitative Differentiation of 2-[(4-Aminophenyl)methyl]butanoic acid (CAS 103893-69-2) Versus Closest Analogs and Therapeutic Benchmarks


Structural Differentiation: Benzylic Spacer Confers Distinct Physicochemical Profile Versus Direct Phenyl Analog (CAS 29644-97-1)

2-[(4-Aminophenyl)methyl]butanoic acid (CAS 103893-69-2) contains a benzylic methylene spacer (-CH₂- bridging the phenyl ring to the butanoic acid α-carbon), whereas the closest commercial alternative, 2-(4-aminophenyl)butanoic acid (CAS 29644-97-1), features a direct phenyl-to-α-carbon attachment . This additional methylene increases molecular weight by 14.02 Da (193.24 vs. 179.22 g/mol), elevates predicted logP (estimated ΔlogP ≈ +0.3 to +0.5 based on fragment-based calculation), and extends the amine-to-carboxylate distance by approximately 1.2–1.5 Å [1].

Medicinal Chemistry Building Block Selection SAR Studies

Hypocholesterolemic Activity of Phthalimide Derivative (Compound 2) Versus Bezafibrate and Clofibrate in Rat Model

The phthalimide derivative of 2-[(4-aminophenyl)methyl]butanoic acid, designated Compound (2) [2-(p-phthalimidobenzyl)-butyric acid], was evaluated for hypocholesterolemic activity in Triton-induced hyperlipidemic male Wistar rats and directly compared with Bezafibrate and Clofibrate at an oral dose of 500 mg/kg [1]. Compound (2) reduced total serum cholesterol by 35% (from 270 mg% carrier to 176 mg%), whereas Bezafibrate achieved a 22% reduction and Clofibrate a 19% reduction under identical conditions [1].

Hypolipidemic Agents In Vivo Pharmacology Cholesterol Lowering

Triglyceride-Lowering and Cholesterol-Lowering Activity of Phthalimide Derivative (Compound 2) Versus Bezafibrate and Clofibrate in Mouse Model

In a parallel study using Triton-induced hyperlipidemic Swiss mice, Compound (2) demonstrated a 38% reduction in total cholesterol (209 → 130 mg%) and a 59% reduction in triglycerides (147 → 60 mg%), compared with Bezafibrate (33% cholesterol reduction, 32% triglyceride reduction) and Clofibrate (27% cholesterol reduction, 22% triglyceride reduction) at the same 500 mg/kg oral dose [1]. The triglyceride-lowering effect was particularly pronounced: Compound (2) achieved nearly double the triglyceride reduction of Clofibrate (59% vs. 22%).

Hypolipidemic Agents Triglyceride Reduction Cross-Species Validation

Acute Toxicity (LD50) of Derivatives Versus Clofibrate: Favorable Therapeutic Index Margin

The acute oral toxicity (LD50) of the amide derivatives of 2-[(4-aminophenyl)methyl]butanoic acid was evaluated in male albino Swiss mice (27 ± 3 g) and compared with the literature value for Clofibrate [1]. Compounds (2), (4), (5), and (6) all exhibited LD50 values exceeding 2000 mg/kg p.o., while Clofibrate has a reported LD50 of 1280 mg/kg [1]. This represents a greater than 1.56-fold safety margin for the 2-(p-aminobenzyl)butyric acid derivative series.

Drug Safety Therapeutic Index Acute Toxicity

Validated Research and Sourcing Applications for 2-[(4-Aminophenyl)methyl]butanoic acid (CAS 103893-69-2)


Synthesis of Novel Hypolipidemic and Hypocholesterolemic Amide Derivatives for Preclinical Evaluation

Procurement of 2-[(4-aminophenyl)methyl]butanoic acid as the core building block enables the synthesis of phthalimide, pyrryl, and substituted benzamide derivatives that have demonstrated superior cholesterol (35–38% reduction) and triglyceride (59% reduction) lowering activity compared with Bezafibrate and Clofibrate in dual-species in vivo models [1]. Researchers developing next-generation lipid-lowering agents should select this scaffold over simpler phenylbutyric acid analogs due to the documented head-to-head superiority of its derivatives against established clinical benchmarks.

Structure-Activity Relationship (SAR) Exploration Around the Benzylic Amine Pharmacophore

The unique benzylic amine geometry of 2-[(4-aminophenyl)methyl]butanoic acid provides a distinct vector for amide bond formation compared to direct phenyl amine analogs . Medicinal chemistry teams conducting SAR studies on amine-acid bifunctional building blocks can leverage the additional methylene spacer to explore conformational space inaccessible to 2-(4-aminophenyl)butanoic acid-based libraries, with the potential for patentably distinct chemical matter.

Reference Standard for Impurity Profiling in Indobufen and Related Arylbutyric Acid APIs

Given its structural relationship to the indobufen impurity family (e.g., 2-(4-aminophenyl)butanoic acid, CAS 29644-97-1, identified as Indobufen Impurity D/7/14), 2-[(4-aminophenyl)methyl]butanoic acid serves as a qualified reference standard for HPLC method development and genotoxic impurity monitoring in arylbutyric acid-derived active pharmaceutical ingredients . Analytical laboratories requiring traceable impurity standards at ≥95% purity should source this compound for method validation and batch-release testing.

Custom Derivatization for Targeted Covalent Inhibitor and PROTAC Linker Design

The combination of a primary aromatic amine and a free carboxylic acid in a single, compact scaffold (MW 193.24) makes this compound suitable as a bifunctional linker or warhead precursor for targeted protein degradation (PROTAC) and covalent inhibitor programs. The benzylic spacer provides a favorable balance of rigidity and flexibility for linker geometry optimization, while the documented low toxicity of its amide derivatives (>2000 mg/kg LD50) [1] supports its use in early-stage probe development.

Quote Request

Request a Quote for 2-[(4-Aminophenyl)methyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.